molecular formula C13H18ClN3O2 B1386704 2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride CAS No. 1158772-65-6

2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride

Cat. No.: B1386704
CAS No.: 1158772-65-6
M. Wt: 283.75 g/mol
InChI Key: WUQIPMNXYHDHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride typically involves the reaction of 1,3-benzoxazole with morpholine under specific conditions to form the intermediate product. This intermediate is then reacted with ethanamine to produce the final compound. The reaction conditions often include controlled temperature and pH levels to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce oxides or hydroxides, while substitution reactions may yield halogenated or alkylated derivatives .

Scientific Research Applications

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride is unique due to its specific combination of benzoxazole and morpholine structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;/h1-4,10H,5-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQIPMNXYHDHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride
Reactant of Route 3
2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride
Reactant of Route 5
2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.